Product packaging for 2-Phenyl-2-propyl glucuronide(Cat. No.:CAS No. 106760-29-6)

2-Phenyl-2-propyl glucuronide

Cat. No.: B012638
CAS No.: 106760-29-6
M. Wt: 312.31 g/mol
InChI Key: IDKZSYGHWZFFSU-HNRZYHPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2-propyl glucuronide (CAS 106760-29-6) is a high-purity glucuronide conjugate supplied for advanced biochemical and pharmacological research. With the molecular formula C₁₅H₂₀O₇ and a molecular weight of 312.31 g/mol, this compound serves as a critical reference standard and tool compound in various laboratory investigations . Research Applications & Value This chemical is primarily used in the field of drug metabolism and pharmacokinetics (DMPK). As a glucuronide metabolite, it is an essential analyte for studying the Phase II metabolic pathway of its aglycone parent compound, 2-phenyl-2-propanol . Researchers utilize it to develop and validate sensitive analytical methods, such as LC-MS/MS, for the detection and quantification of metabolites in biological matrices like urine, serum, and tissue samples . Its availability supports studies aimed at understanding metabolic clearance mechanisms, bioanalytical assay development, and the synthesis of related chemical entities. Handling & Storage To maintain stability and purity, this product should be stored in a refrigerator at 2-8°C . It is intended for use by qualified researchers in a controlled laboratory setting. Disclaimer This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O7 B012638 2-Phenyl-2-propyl glucuronide CAS No. 106760-29-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106760-29-6

Molecular Formula

C15H20O7

Molecular Weight

312.31 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylpropan-2-yloxy)oxane-2-carboxylic acid

InChI

InChI=1S/C15H20O7/c1-15(2,8-6-4-3-5-7-8)22-14-11(18)9(16)10(17)12(21-14)13(19)20/h3-7,9-12,14,16-18H,1-2H3,(H,19,20)/t9-,10-,11+,12-,14-/m0/s1

InChI Key

IDKZSYGHWZFFSU-HNRZYHPDSA-N

SMILES

CC(C)(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC(C)(C1=CC=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

2-P-2-P-G
2-phenyl-2-propyl glucuronide
2-phenylpropan-2-ol glucuronide

Origin of Product

United States

Formation and Metabolic Pathways of 2 Phenyl 2 Propyl Glucuronide

Precursor Compounds and Initial Biotransformation Steps

Derivation from Cumene (B47948) Metabolism

Cumene, also known as isopropylbenzene, undergoes extensive metabolism in the body, primarily in the liver and other tissues like the lungs. researchgate.netepa.gov The metabolic process is rapid, with a significant portion of the administered dose being excreted in the urine as various metabolites. researchgate.netepa.gov

A principal metabolite of cumene is 2-phenyl-2-propanol (B165765). researchgate.netepa.govnbinno.com This tertiary alcohol is formed through the oxidation of cumene and serves as a crucial intermediate in its metabolic pathway. nbinno.comwikipedia.org The presence of 2-phenyl-2-propanol in urine is a recognized biomarker for cumene exposure. nbinno.comnih.gov Following its formation, 2-phenyl-2-propanol is further metabolized, with a major route being conjugation with glucuronic acid to form 2-phenyl-2-propyl glucuronide. researchgate.netepa.gov Studies in rats have shown that over 50% of the urinary excretion products of cumene consist of 2-phenyl-2-propanol and its glucuronide or sulfate (B86663) conjugates. epa.gov In humans exposed to cumene vapor, 2-phenyl-2-propanol was identified in the urine and accounted for approximately 35% of the absorbed dose 48 hours after exposure. nih.gov

The initial and rate-limiting step in cumene metabolism is its hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP450) family of enzymes. researchgate.netacs.org These enzymes are primarily located in the liver but are also present in other tissues. researchgate.net Specifically, enzymes such as those in the CYP2E1 and CYP1A families have been implicated in the metabolic activation of cumene hydroperoxide, a related compound, suggesting their role in the broader metabolism of cumene. acs.orgnih.gov The action of cytochrome P450 results in the oxidation of the isopropyl side chain of cumene, leading to the formation of 2-phenyl-2-propanol. researchgate.net This enzymatic process is crucial for converting the lipophilic cumene into more water-soluble metabolites that can be further processed and excreted. researchgate.net

Formation from 2-Phenylpropene Biotransformation

2-Phenylpropene, also known as α-methylstyrene, is another precursor that can lead to the formation of glucuronide conjugates, although the primary resulting glucuronide is of 2-phenyl-1,2-propanediol (B1207043) rather than 2-phenyl-2-propanol.

The biotransformation of 2-phenylpropene is thought to proceed via the formation of an epoxide intermediate. ser.nl This reactive intermediate, 1,2-epoxy-2-phenylpropane, is formed through the oxidation of the double bond in the propenyl side chain. ser.nlrsc.org The initial epoxidation is not highly selective, leading to the formation of enantiomeric epoxides. ser.nl

Following the formation of the epoxide intermediate, it undergoes further metabolism. One of the key pathways involves hydrolysis of the epoxide ring to form 2-phenyl-1,2-propanediol. ser.nldguv.de This diol is then conjugated with glucuronic acid, resulting in the formation of 2-phenyl-1,2-propanediol glucuronide, which is a major metabolite excreted in the urine. ser.nldguv.de In rats administered 2-phenylpropene, the glucuronide of 2-phenyl-1,2-propanediol accounted for approximately 50% of the metabolites found in the urine. ser.nldguv.de

Conjugation Mechanism of 2-Phenyl-2-propanol with Glucuronic Acid

The formation of this compound is a quintessential example of a Phase II metabolic reaction, specifically glucuronidation. nih.govnih.govethernet.edu.et This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are predominantly located in the liver but are also present in various extra-hepatic tissues. nih.govnih.gov UGTs are responsible for a significant portion of both endogenous and xenobiotic metabolism. nih.gov

The conjugation mechanism involves the transfer of a glucuronic acid moiety from the high-energy co-substrate, UDP-glucuronic acid (UDPGA), to the tertiary alcohol, 2-phenyl-2-propanol. nih.govfrontiersin.org The hydroxyl group on 2-phenyl-2-propanol acts as a nucleophile, attacking the UDPGA molecule. helsinki.fi This enzymatic reaction, believed to follow a bimolecular nucleophilic substitution (S_N2) pathway, results in the formation of a covalent bond between the oxygen atom of the alcohol and the glucuronic acid. helsinki.fi The product is an O-linked β-D-glucuronide. helsinki.fiinchem.org

This biotransformation is crucial for detoxification, as it converts the lipophilic precursor, 2-phenyl-2-propanol, into the much more hydrophilic (water-soluble) this compound. nih.govhelsinki.fi This increased polarity facilitates its elimination from the body, primarily through urinary excretion. helsinki.firesearchgate.net

Table 1: Key Components in the Glucuronidation of 2-Phenyl-2-propanol

ComponentRole in the Reaction
Substrate 2-Phenyl-2-propanol (Dimethylphenylcarbinol) researchgate.netnih.gov
Enzyme Superfamily UDP-glucuronosyltransferases (UGTs) nih.govfrontiersin.org
Co-substrate/Donor UDP-glucuronic acid (UDPGA) nih.govfrontiersin.org
Reaction Type Phase II Conjugation (Glucuronidation) nih.govethernet.edu.et
Product This compound researchgate.netresearchgate.net
Outcome Increased hydrophilicity for excretion nih.govhelsinki.fi

Elucidation of Proposed Metabolic Cascades Leading to this compound Formation

This compound is a major end-product in the metabolic cascade of the industrial chemical cumene (isopropylbenzene). researchgate.netresearchgate.netnih.gov Following exposure, cumene is rapidly metabolized, primarily in the liver and lungs, by cytochrome P450 (CYP450) enzymes. researchgate.netresearchgate.net

The principal metabolic pathway involves the oxidation of the isopropyl side-chain of cumene. researchgate.net This reaction yields 2-phenyl-2-propanol, which has been identified as the most abundant metabolite of cumene in rats and mice and a primary metabolite in humans. researchgate.netresearchgate.netnih.gov This tertiary alcohol then serves as the direct precursor for glucuronidation. researchgate.netepa.gov

Once formed, 2-phenyl-2-propanol undergoes the Phase II conjugation reaction described in the previous section, resulting in this compound. researchgate.netepa.gov This final conjugated metabolite is then readily excreted in the urine. researchgate.netepa.gov Studies have shown that this compound is the major urinary and biliary metabolite following cumene administration. researchgate.net

While cumene metabolism can also produce other metabolites, such as 2-phenyl-1-propanol (B72363) and products of ring oxidation, the pathway through 2-phenyl-2-propanol to its glucuronide conjugate represents the main route of detoxification and excretion. researchgate.netresearchgate.net

Table 2: Metabolic Cascade from Cumene to this compound

StepPrecursorEnzyme SystemReactionProduct
1 CumeneCytochrome P450 (CYP450) researchgate.netresearchgate.netSide-chain oxidation researchgate.net2-Phenyl-2-propanol researchgate.netresearchgate.net
2 2-Phenyl-2-propanolUDP-glucuronosyltransferases (UGTs) nih.govfrontiersin.orgGlucuronic acid conjugation nih.govThis compound researchgate.net

Stereochemical Considerations in Glucuronide Formation from Precursors

The stereochemistry of a substrate can significantly influence its metabolism by UGT enzymes. helsinki.fi However, the direct precursor to this compound, 2-phenyl-2-propanol, is a tertiary alcohol that is achiral. nih.gov Its central carbon atom is bonded to a phenyl group, a hydroxyl group, and two identical methyl groups, meaning it lacks a stereocenter and does not exist as enantiomers. nih.gov

Despite the achiral nature of this specific substrate, the UGT enzymes that catalyze glucuronidation are known to be highly stereoselective with chiral substrates. helsinki.fi For example, studies with a range of enantiomerically pure chiral alcohols have demonstrated that UGT enzymes, such as UGT2B7, often show a preference for one enantiomer over the other, typically favoring the (R)-enantiomer. helsinki.fi The spatial arrangement of the hydroxyl group is a critical factor in determining the rate of the UGT-catalyzed reaction. helsinki.fi

Furthermore, the glucuronidation reaction itself is stereospecific, yielding exclusively β-D-glucuronides. helsinki.fi This specificity is dictated by the enzyme's active site and the presentation of the UDP-glucuronic acid co-substrate.

In the broader context of cumene metabolism, other metabolites, such as 2-phenyl-1-propanol, are chiral and their subsequent glucuronidation would be subject to the stereoselective nature of UGT enzymes. researchgate.netresearchgate.net The formation of diastereomeric acyl glucuronides from the enantiomers of related compounds like 2-phenylpropionic acid further underscores the stereochemical control exerted by these enzymes. researchgate.net Therefore, while 2-phenyl-2-propanol itself is not chiral, it is metabolized by an enzyme family that exhibits significant stereospecificity and stereoselectivity towards a wide array of other substrates.

Enzymology of 2 Phenyl 2 Propyl Glucuronide Formation

Characterization of UDP-Glucuronosyltransferase (UGT) Enzyme Involvement

Glucuronidation is a major Phase II metabolic reaction catalyzed by the UGT superfamily of enzymes. psu.edu These enzymes facilitate the transfer of glucuronic acid from the high-energy cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a variety of lipophilic compounds, including drugs, xenobiotics, and endogenous substances. psu.eduresearchgate.net This conjugation process increases the water solubility of the substrates, aiding in their elimination from the body. nih.govnih.gov The UGTs are classified into families and subfamilies based on their amino acid sequence homology, with UGT1 and UGT2 families being the primary ones involved in xenobiotic metabolism. psu.eduresearchgate.netnih.gov

While direct studies on 2-Phenyl-2-propyl glucuronide are limited, the involvement of specific UGT isoforms can be inferred from their activity towards structurally related compounds, particularly tertiary and aromatic alcohols.

Several UGT isoforms have been identified to catalyze the glucuronidation of a wide range of xenobiotics and alcohols. psu.eduresearchgate.net For instance, human UGT1A4 is known to catalyze the glucuronidation of tertiary amines and compounds with aliphatic hydroxyl groups. psu.edu UGT2B7 is another key enzyme, demonstrating activity towards a variety of substrates including morphine and zidovudine. frontiersin.org Studies with recombinant human UGTs have shown that multiple isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B4, UGT2B7, and UGT2B10, can catalyze the N2-glucuronidation of lamotrigine. nih.gov

The glucuronidation of alcohols, in particular, has been a subject of investigation. For ethyl glucuronide formation, UGT1A1 and UGT2B7 have been identified as the most prevalent isoforms. nih.gov The metabolism of menthol, an aromatic alcohol, primarily involves the formation of glucuronide derivatives, with UGT1A4 and UGT2B7 being the reported conjugating enzymes. psu.edu Furthermore, UGT2B17 has been shown to conjugate several exogenous compounds, including coumarins, anthraquinones, and flavonoids, indicating its broad substrate specificity. researchgate.net

Table 1: UGT Isoforms Involved in the Glucuronidation of Related Xenobiotics and Alcohols

Xenobiotic/AlcoholInvolved UGT IsoformsReference
Tertiary AminesUGT1A4 psu.edu
Aliphatic HydroxylsUGT1A4 psu.edu
LamotrigineUGT1A1, UGT1A3, UGT1A4, UGT1A9, 2B4, 2B7, 2B10 nih.gov
EthanolUGT1A1, UGT2B7 nih.gov
MentholUGT1A4, UGT2B7 psu.edu
Coumarins, Anthraquinones, FlavonoidsUGT2B17 researchgate.net
Ezetimibe (B1671841) (phenolic)UGT1A1, UGT1A3, UGT2B15 nih.gov
Ezetimibe (benzylic)UGT2B7 nih.gov

This table is for illustrative purposes and may not be exhaustive.

UGT enzymes exhibit broad but distinct substrate specificities. frontiersin.org The selectivity of UGTs for aromatic alcohols is influenced by the structure of the aglycone. For example, UGT HP4 has been shown to be more promiscuous in its acceptance of non-planar phenols and aliphatic alcohols compared to UGT HP1, which has a more limited specificity for planar phenolic compounds. nih.gov

The position of the hydroxyl group on the aromatic ring can also influence which UGT isoform is involved. For catecholestrogens, glucuronidation occurs predominantly at the 3- and 4-hydroxyl positions. aacrjournals.org UGT1A3 demonstrates high selectivity towards the N2 position in the tetrazole ring of certain compounds. helsinki.fi In the case of denopamine (B1670247), which has both phenolic and alcoholic hydroxyl groups, human liver microsomes exclusively catalyze the glucuronidation of the alcoholic hydroxyl group, a reaction mainly mediated by UGT2B7. psu.edu This highlights the regioselectivity of UGT enzymes.

Enzyme Kinetics of this compound Formation

The kinetics of UGT-catalyzed reactions are crucial for understanding the rate of metabolite formation and potential for saturation of metabolic pathways.

Enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined using in vitro systems like human liver microsomes (HLM) and recombinant UGT enzymes. nih.govresearchgate.net For ethyl glucuronide formation in HLM, the apparent Km and Vmax were determined to be 0.17 +/- 0.08 mM and 75.98 +/- 5.63 pmol/(min/mg), respectively. nih.gov In recombinant UGT1A1 and UGT2B7, the Km values were 0.03 +/- 0.01 mM and 0.11 +/- 0.04 mM, respectively, with corresponding Vmax values of 25.22 +/- 3.45 pmol/(min/mg) and 52.03 +/- 9.8 pmol/(min/mg). nih.gov

For denopamine glucuronidation in human liver microsomes, the Km and Vmax values were 2.87 +/- 0.17 mM and 7.29 +/- 0.23 nmol/min/mg protein, respectively. psu.edu The kinetic parameters for the glucuronidation of various substrates can differ significantly, reflecting the varying affinities of the enzymes for their substrates.

Table 2: Kinetic Parameters for Glucuronidation in Microsomal Systems

SubstrateEnzyme SystemKmVmaxReference
Ethyl glucuronideHuman Liver Microsomes0.17 mM75.98 pmol/(min/mg) nih.gov
Ethyl glucuronideRecombinant UGT1A10.03 mM25.22 pmol/(min/mg) nih.gov
Ethyl glucuronideRecombinant UGT2B70.11 mM52.03 pmol/(min/mg) nih.gov
DenopamineHuman Liver Microsomes2.87 mM7.29 nmol/min/mg protein psu.edu
LamotrigineRecombinant UGT1A41.6 mM- researchgate.net

This table presents a selection of reported kinetic parameters and is not exhaustive.

Several factors can influence the activity of UGT enzymes. The cofactor UDPGA is essential for the glucuronidation reaction, and its concentration can affect the reaction rate. researchgate.net UGT activity can also be modulated by inhibitors. For instance, bilirubin (B190676) and 3'-azido-3'-deoxythymidine are inhibitors of UGT1A1 and UGT2B7, respectively. nih.gov

The presence of bovine serum albumin (BSA) has been shown to enhance the activity of several UGT enzymes, including UGT2B7. psu.edunih.gov This enhancement is thought to be due to the sequestration of inhibitory fatty acids that can be released during in vitro incubations. psu.edu The effect of albumin can be enzyme and substrate-dependent. nih.gov Other factors such as the choice of buffer and the presence of detergents like alamethicin (B1591596) can also impact measured UGT activity in vitro. nih.gov

While many drug metabolism pathways follow linear, first-order kinetics, some can exhibit non-linear or saturation kinetics, particularly at higher substrate concentrations. 182.160.97 This occurs when the enzymes responsible for metabolism become saturated. uobasrah.edu.iq For drugs that undergo glucuronidation, if the pathway becomes saturated, the elimination half-life can increase with increasing doses, and the area under the plasma concentration-time curve (AUC) will not be proportional to the dose. 182.160.97

A drug can be metabolized by multiple parallel pathways, some of which may be saturable while others are not. For example, the formation of a glycine (B1666218) conjugate might be capacity-limited, while the formation of a glucuronide continues as a first-order process. uobasrah.edu.iqjove.com The kinetics of glucuronidation can also be complex, with some UGT isoforms exhibiting atypical, non-Michaelis-Menten kinetics, which may suggest the presence of multiple substrate binding sites. researchgate.netnih.gov

Analytical Methodologies for 2 Phenyl 2 Propyl Glucuronide Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-phenyl-2-propyl glucuronide and its related compounds from complex biological samples like urine or plasma. The choice between liquid and gas chromatography typically depends on whether the intact glucuronide or its aglycone is the target analyte.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar and thermally unstable metabolites like glucuronides. researchgate.net It allows for the separation of the intact this compound conjugate from other metabolites and endogenous compounds in biological fluids. researchgate.net The separation is typically achieved using reversed-phase columns, where a polar mobile phase and a nonpolar stationary phase are employed. lcms.cz

The polarity of glucuronides, including this compound, makes them highly water-soluble, which facilitates their excretion but presents a challenge for retention on standard reversed-phase columns. lcms.czontosight.ai To overcome this, specific columns, such as those with charged surfaces (CS-C18), or ion-pairing reagents in the mobile phase can be used to improve retention and peak shape. lcms.czlcms.cz Gradient elution, where the mobile phase composition is changed over time, is commonly used to effectively separate a wide range of metabolites with varying polarities in a single run. acs.org HPLC methods are crucial for metabolite profiling studies, enabling researchers to observe the formation and excretion patterns of this compound alongside other related metabolic products. researchgate.netresearchgate.net For instance, HPLC has been successfully used to separate phenyl glucuronide and phenyl sulfate (B86663) in urine samples from factory workers. nih.gov

Table 1: Typical HPLC Parameters for Glucuronide Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase C18, Charged-Surface C18 Separates compounds based on polarity. lcms.czlcms.cz
Mobile Phase Water/Acetonitrile or Methanol with Formic Acid or Ammonium Formate Elutes compounds from the column. acs.org
Elution Mode Gradient Improves separation of multiple metabolites with different polarities. acs.org
Flow Rate 0.2-1.0 mL/min Controls the speed of separation. acs.org
Detector Mass Spectrometer (MS), UV, or Pulsed Electrochemical Detection (PED) Detects and quantifies the separated compounds. thermofisher.com

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. nih.gov Since this compound is non-volatile, it cannot be directly analyzed by GC. Instead, the analysis targets its aglycone, 2-phenyl-2-propanol (B165765) (also known as dimethylphenylcarbinol), after cleaving the glucuronic acid moiety. nih.govthegoodscentscompany.com This cleavage is typically achieved through enzymatic hydrolysis using β-glucuronidase or through acid hydrolysis. nih.govnih.gov

After hydrolysis, the resulting 2-phenyl-2-propanol is extracted from the aqueous sample using an organic solvent. nih.gov To improve its volatility and chromatographic behavior, the analyte is often derivatized. nih.govresearchgate.net For example, it can be reacted with acetic anhydride (B1165640) in the presence of pyridine (B92270) to form its acetate (B1210297) derivative, which is more suitable for GC analysis. nih.govresearchgate.netresearchgate.net The GC separates the derivatized or underivatized aglycone from other volatile components before detection. notulaebotanicae.ro This indirect approach is widely used for the quantitative analysis of 2-phenyl-2-propanol in urine as a biomarker for cumene (B47948) exposure. nih.govnih.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing molecular weight information and structural details that allow for its unambiguous identification and precise quantification. imist.ma

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is the definitive method for the characterization and quantification of intact glucuronide conjugates. ontosight.aiscience.gov LC separates the this compound from the sample matrix, and the MS detector provides high specificity and sensitivity. helsinki.fi Electrospray ionization (ESI) is a common ionization technique used for polar molecules like glucuronides, often in negative ion mode, which readily forms a deprotonated molecule [M-H]⁻. sigmaaldrich.com

Tandem mass spectrometry (LC-MS/MS) offers even greater confidence in identification. sci-hub.se In this technique, the parent ion of the suspected glucuronide is selected and fragmented, producing a characteristic pattern of product ions. sci-hub.se For glucuronides, a characteristic neutral loss of 176 Da (corresponding to the glucuronic acid moiety) is a key indicator used in screening for this class of metabolites. sci-hub.se LC-MS/MS methods have been developed and validated for various glucuronides, offering low limits of detection and quantification, making them suitable for analyzing the trace amounts typically found in biological samples. lcms.cznih.gov

Table 2: Key Mass Spectrometric Information for Glucuronide Analysis via LC-MS

Feature Description Significance
Parent Ion [M-H]⁻ The mass of the intact, deprotonated glucuronide molecule. Confirms the molecular weight of the conjugate.
Neutral Loss Scan Scanning for the loss of a neutral fragment of a specific mass (e.g., 176 Da for glucuronic acid). A screening tool to selectively detect potential glucuronide conjugates in a complex mixture. sci-hub.se
Product Ion Spectrum The fragmentation pattern generated from the parent ion in MS/MS. Provides structural information for definitive identification. sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold standard for the confirmatory analysis of volatile and semi-volatile compounds. imist.ma In the context of this compound, GC-MS is used to confirm the identity of the aglycone, 2-phenyl-2-propanol, after hydrolysis. nih.govscupgkg.cn The gas chromatograph separates the analyte, and the mass spectrometer detects it. tajhizkala.ir

The mass spectrometer ionizes the eluted compound, typically using electron ionization (EI), which creates a reproducible fragmentation pattern that serves as a molecular fingerprint. google.com This fragmentation pattern can be compared to spectral libraries for positive identification. imist.ma An innovative and fully automated headspace GC-MS method was developed to detect 2-phenyl-2-propanol in urine, which involved an acid hydrolysis and derivatization step. nih.govresearchgate.net This method achieved a limit of detection of 0.034 mg/L and a limit of quantification of 0.10 mg/L. nih.govnih.gov GC-MS provides high specificity and is routinely used in clinical and forensic toxicology for the definitive confirmation of substances. imist.ma

Table 3: Example GC-MS Parameters for 2-Phenyl-2-Propanol Analysis

Parameter Typical Setting Reference
Column (5%-phenyl)-methylpolysiloxane frontiersin.org
Injector Temperature 250 °C google.com
Ionization Mode Electron Ionization (EI) at 70 eV researchgate.netgoogle.com
Mass Scan Range 45–200 m/z researchgate.net
Analysis Mode Full Scan or Selected Ion Monitoring (SIM) google.com

Spectroscopic Characterization

While chromatographic and mass spectrometric methods are excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unequivocal structural elucidation of novel metabolites. srce.hr For a compound like this compound, NMR can confirm the exact structure, including the site of glucuronic acid attachment.

Studies on cumene metabolism have utilized ¹H NMR analysis to characterize the structures of urinary metabolites. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity of atoms within the molecule. srce.hr For instance, a ¹H NMR spectrum would show signals for the protons on the phenyl ring, the methyl groups, and the glucuronic acid moiety. hmdb.ca 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would then be used to establish correlations between protons and carbons, confirming that the glucuronic acid is attached to the tertiary alcohol group of 2-phenyl-2-propanol. srce.hr Though less common for routine analysis due to lower sensitivity compared to MS, NMR is invaluable for the initial identification and characterization of reference standards. murdoch.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of glucuronide conjugates, including this compound. hyphadiscovery.comresearchgate.net While mass spectrometry (MS) can suggest a structure based on mass-to-charge ratio and fragmentation patterns, NMR provides unambiguous confirmation of the aglycone structure and the precise location of the glucuronic acid linkage. hyphadiscovery.com

Advanced 1D and 2D NMR experiments are employed to piece together the molecular structure. nih.gov

¹H NMR: This experiment identifies the protons in the molecule. For a glucuronide conjugate, characteristic signals include the anomeric proton (H-1) of the glucuronic acid moiety, which typically appears as a doublet due to coupling with the adjacent proton. nih.gov The chemical shifts and multiplicity of the signals corresponding to the 2-phenyl-2-propyl (cumene) portion of the molecule are also critical for confirming the aglycone's identity.

¹³C NMR: This provides information on the carbon skeleton. nih.gov Key signals for glucuronides include the anomeric carbon (C-1) and the carboxyl carbon (C-6) of the glucuronic acid. nih.gov

2D NMR (COSY, HSQC, HMBC): These techniques reveal connectivity within the molecule. Correlation Spectroscopy (COSY) shows proton-proton couplings, helping to trace the spin systems within the glucuronic acid and the aglycone. hyphadiscovery.com Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. nih.gov The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows long-range couplings (2-3 bonds) between protons and carbons. hyphadiscovery.com This allows for the definitive connection of the anomeric proton or carbon of the glucuronic acid to a specific position on the aglycone, confirming the site of conjugation. acs.org For this compound, an HMBC correlation between the anomeric proton (H-1') of the glucuronide and the tertiary carbon of the 2-phenyl-2-propyl group would confirm the structure.

Table 1: Typical NMR Data for Glucuronic Acid Moiety in Conjugates

Nucleus Typical Chemical Shift (ppm) Key Features
Anomeric Proton (H-1') ~5.0 Appears as a doublet, coupling constant (J) helps determine β-configuration. nih.gov
Anomeric Carbon (C-1') ~106 Characteristic downfield shift for an acetal (B89532) carbon. nih.gov
Other Sugar Protons 3.6 - 3.8 A cluster of signals in the aliphatic region. nih.gov
Other Sugar Carbons 72 - 77 Signals corresponding to the rest of the sugar ring. nih.gov
Carboxyl Carbon (C-6') ~175 Indicative of a carboxylic acid group. nih.gov

Data is generalized from typical glucuronide conjugate spectra. nih.gov

Sample Preparation and Extraction Strategies for Biological Matrices

Effective sample preparation is critical for accurately analyzing this compound in complex biological matrices like urine or plasma. The goal is to isolate the analyte from interfering substances and concentrate it for detection.

Enzymatic and Acid Hydrolysis of Glucuronide Conjugates

To quantify the total amount of the parent compound (aglycone), the glucuronide conjugate is often cleaved back to its original form. This hydrolysis of the ether linkage can be achieved through either enzymatic or chemical methods. researchgate.net The determination of 2-phenyl-2-propanol in urine, a key biomarker for cumene exposure, is typically performed after a hydrolysis step. researchgate.net

Enzymatic Hydrolysis: This is the most common and specific method, utilizing the β-glucuronidase enzyme. nih.govmdpi.com Enzymes sourced from Escherichia coli or mollusks like Helix pomatia and Patella vulgata are frequently used. nih.govnih.gov The reaction is performed under optimized conditions of pH, temperature, and incubation time to ensure complete cleavage. researchgate.net Recombinant β-glucuronidases have been shown to offer very rapid hydrolysis, sometimes in minutes, with high efficiency. nih.govmdpi.com A key advantage of enzymatic hydrolysis is its specificity, which minimizes the degradation of the target aglycone that can sometimes occur under harsh chemical conditions. google.com

Acid Hydrolysis: This method involves incubating the sample with a strong acid at elevated temperatures to chemically cleave the glucuronide bond. researchgate.net While effective, this approach is less specific than enzymatic hydrolysis and can potentially lead to the degradation of the liberated aglycone, especially if it is labile. google.com However, for certain stable compounds, it can be a rapid and cost-effective alternative.

Table 2: Comparison of Hydrolysis Methods for Glucuronide Conjugates

Feature Enzymatic Hydrolysis Acid Hydrolysis
Reagent β-glucuronidase enzyme nih.gov Strong acid (e.g., HCl) researchgate.net
Conditions Mild (e.g., pH 5.0-7.0, 37-65°C) researchgate.netnih.govgoogle.com Harsh (elevated temperature) researchgate.net
Specificity High, targets the β-glucuronide linkage nih.gov Low, can cause degradation of the aglycone google.com
Time Varies from minutes to hours mdpi.comgoogle.com Can be relatively fast researchgate.net
Advantages High specificity, mild conditions preserve aglycone google.com Inexpensive, simple procedure
Disadvantages Cost of enzyme, potential for incomplete hydrolysis if conditions are not optimal researchgate.net Lack of specificity, potential for analyte degradation google.com

Microwave-Assisted Extraction Techniques

Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting organic compounds from various matrices. researchgate.netsapub.org This method uses microwave energy to heat the extraction solvent in a closed vessel to temperatures above its atmospheric boiling point. milestonesrl.com The high temperature increases the solubility of the analyte and decreases the viscosity of the solvent, enhancing its penetration into the sample matrix. milestonesrl.com This process dramatically reduces extraction times from hours to minutes and significantly lowers the consumption of organic solvents compared to traditional methods like Soxhlet extraction. sapub.orgmilestonesrl.com

For the analysis of this compound, MAE can be applied to extract the metabolite from biological samples prior to analysis by LC-MS or GC-MS. researchgate.net The technique is valued for its speed, efficiency, and ability to provide high recovery rates. sapub.orgresearchgate.net

Table 3: Key Principles of Microwave-Assisted Extraction (MAE)

Parameter Description
Mechanism Uses microwave energy to heat a solvent in a sealed vessel, increasing temperature and pressure. milestonesrl.com
Effect on Analyte Increased temperature enhances the solubility of the target compound (e.g., this compound). milestonesrl.com
Effect on Solvent Reduced solvent viscosity allows for better penetration into the sample matrix. milestonesrl.com
Primary Advantages Rapid extraction times (minutes), reduced solvent usage, high efficiency and recovery. sapub.orgmilestonesrl.com
Application Extraction of organic pollutants, metabolites, and natural products from complex matrices. sapub.orgmilestonesrl.com

Advanced Analytical Approaches

Chemical Isotope Labeling Strategies for Comprehensive Glucuronide Profiling

A significant challenge in metabolomics is the comprehensive and confident profiling of all glucuronide conjugates in a biological sample. acs.org Advanced strategies using chemical isotope labeling coupled with liquid chromatography-mass spectrometry (LC-MS) have been developed to address this. acs.orgacs.org

One such strategy involves labeling the carboxylic acid group of the glucuronic acid moiety with a specific reagent that exists in both a light (d₀) and heavy (d₆) isotopic form, such as N,N-dimethylethylenediamine (DMED). acs.orgnih.gov In this method, a pooled sample is split and labeled with the light and heavy reagents, respectively, before being recombined. acs.org When analyzed by LC-MS, pairs of peaks with a characteristic mass difference (e.g., 6.037 Da for DMED-d₀/d₆) are indicative of a carboxyl-containing compound. acs.orgnih.gov

A second filtering step uses tandem mass spectrometry (MS/MS) to screen for diagnostic fragment ions that are unique to the labeled glucuronic acid structure. acs.org This dual-filtering approach provides high confidence in identifying compounds as glucuronides, even without authentic standards. acs.org This technique significantly enhances detection sensitivity and allows for the global profiling of the "glucuronidome," which would include metabolites like this compound, to discover changes related to disease or xenobiotic exposure. acs.org

Comparative Biotransformation of 2 Phenyl 2 Propyl Glucuronide Across Species

Interspecies Variability in Glucuronidation Pathways and Rates

The formation of 2-phenyl-2-propyl glucuronide is a significant metabolic pathway for 2-phenyl-2-propanol (B165765), a primary metabolite of cumene (B47948). nih.gov Studies have revealed notable differences in the rate and extent of glucuronidation across various species.

The metabolism of aromatic compounds like cumene can vary greatly between species. researchgate.net While side-chain oxidation to form 2-phenyl-2-propanol is the primary metabolic route in rats and rabbits, the subsequent conjugation pathways, including glucuronidation and sulfation, determine the final excretory products. nih.gov In rats, over half of the urinary excretion after cumene exposure is accounted for by 2-phenyl-2-propanol and its glucuronide or sulfate (B86663) conjugates. epa.gov

In humans, 2-phenyl-2-propanol is also a key metabolite of cumene, with its glucuronide being a major excretory product. nih.govebi.ac.uk Urinary excretion data from human volunteers exposed to cumene vapor showed that 2-phenyl-2-propanol accounted for approximately 35% of the absorbed dose. nih.gov This suggests that, similar to rodents, glucuronidation is a major detoxification pathway for this metabolite in humans.

Comparative studies with other compounds also highlight the species-specific nature of glucuronidation. For example, studies on silybin, a flavonoid, showed that the pattern of glucuronide formation in monkeys and dogs is more closely related to that in humans than in rats. nel.edu Similarly, the metabolism of prothioconazole (B1679736), a fungicide, involves extensive glucuronidation in rats, with prothioconazole-S-glucuronide being a principal metabolite in excreta. fao.org These examples underscore the importance of selecting appropriate animal models for studying glucuronidation processes relevant to humans.

Analysis of Metabolism in Different Mammalian Models (e.g., rats, mice, dogs)

The metabolism of 2-phenyl-2-propanol and the formation of its glucuronide have been investigated in several mammalian models, revealing important species-specific differences in metabolite profiles and abundance.

The relative abundance of this compound and other metabolites of its precursor, cumene, varies significantly across different species.

In a study comparing the metabolism of cumene in rats and mice, sixteen metabolites were identified. nih.gov While this compound (designated as M9 in the study) was the most abundant metabolite in the urine of both male rats and mice of both sexes, there were quantitative differences. nih.govresearchgate.net Another significant glucuronide metabolite, 2-phenyl-1-propanol (B72363) glucuronide (M13), was also among the most abundant. researchgate.net

The following table summarizes the relative proportions of major urinary metabolites of cumene in male rats and mice, highlighting the prominence of glucuronide conjugates.

MetaboliteChemical NameMale Rat (% of Total Urinary Metabolites)Male Mouse (% of Total Urinary Metabolites)Female Mouse (% of Total Urinary Metabolites)
M9This compoundData not specifiedData not specifiedData not specified
M132-Phenyl-1-propanol glucuronideData not specifiedData not specifiedData not specified
M22-(2-hydroxy-2-propyl)phenylsulfateData not specifiedData not specifiedData not specified
M34-(2-hydroxy-2-propyl)phenylsulfateData not specifiedData not specifiedData not specified

Data derived from studies on cumene metabolism. Specific percentages for each metabolite were not detailed in the provided search results, but their significance as major metabolites was noted. nih.govresearchgate.net

In rats, in addition to glucuronide conjugates, sulfate conjugates of ring-hydroxylated 2-phenyl-2-propanol are also formed and excreted in the urine. researchgate.net The balance of urinary excretion in rats is also made up of conjugates of 2-phenyl-1,2-propanediol (B1207043). epa.gov

Studies in dogs have also been conducted for other compounds, indicating their utility as a model for human metabolism. For instance, in the metabolism of 2-phenylpropene, urinary excretion data from dogs, alongside rats, guinea pigs, and humans, showed the formation of 2-hydroxy-2-phenylpropionic acid. ser.nl While this is not a direct glucuronide of 2-phenyl-2-propanol, it illustrates the comparative approach to studying xenobiotic metabolism.

The formation of different types of glucuronide conjugates can also be species-dependent. For example, in the metabolism of ezetimibe (B1671841), a phenolic glucuronide is the major metabolite, but a benzylic glucuronide is also formed, exclusively by the UGT2B7 enzyme in humans. psu.edu This highlights the potential for different hydroxyl groups on a molecule to be targeted by different UGT enzymes, leading to varied glucuronide profiles across species.

In vitro hepatic systems are invaluable tools for comparing the metabolic capabilities of different species in a controlled environment, helping to elucidate the mechanisms behind the observed in vivo differences.

Liver microsomes, which contain the UGT enzymes responsible for glucuronidation, are frequently used to study species differences in this metabolic pathway. nel.edu For instance, incubations of cumene with female rat and mouse liver and lung microsomes demonstrated that the primary microsomal metabolite was 2-phenyl-2-propanol. nih.govser.nl Notably, mouse lung microsomes showed higher metabolic activity towards cumene than liver microsomes from either rats or mice. nih.gov This suggests a significant role for extrahepatic metabolism in mice, which could influence the subsequent glucuronidation in the liver or other tissues.

The use of liver microsomes has also been crucial in identifying the specific UGT enzymes involved in the glucuronidation of various compounds. For example, in the case of ezetimibe, incubations with cDNA-expressed recombinant human UGT enzymes identified UGT1A1, UGT1A3, and UGT2B15 as responsible for the formation of the phenolic glucuronide. psu.edu Such studies are essential for understanding the molecular basis of interspecies variability in drug metabolism.

Liver slices, which maintain the cellular architecture of the liver, offer a more complete picture of hepatic metabolism. Incubation of 2-phenylpropene with human liver slices resulted in the formation of metabolites similar to those found in vivo in rats, providing a good in vitro-in vivo correlation. ser.nl

Enterohepatic Recirculation of this compound and its Precursors

Enterohepatic recirculation is a process where a compound or its metabolite, after being excreted into the bile and passing into the intestine, is reabsorbed into the bloodstream and returned to the liver. This can significantly prolong the half-life of a compound in the body.

Evidence for the enterohepatic recirculation of 2-phenyl-2-propanol and/or its metabolites, including the glucuronide, has been observed in rats. ser.nl In bile duct-cannulated rats, a significant portion of the administered dose of cumene (37%) was excreted in the bile, primarily as 2-phenyl-2-propanol glucuronide. nih.govser.nl In contrast, very little was excreted in the bile of normal rats, indicating that the metabolites undergo reabsorption from the intestine. ser.nl

This process is not unique to this compound. The extensive biliary excretion and subsequent enterohepatic recirculation have also been noted for other compounds and their glucuronide conjugates. For example, in rats, the fungicide prothioconazole and its metabolites are extensively excreted in the bile (90%), and there is clear evidence of enterohepatic recirculation. fao.org Similarly, the pharmacokinetic profile of ezetimibe suggests extensive enterohepatic recirculation of its glucuronide conjugate after oral administration. psu.edu

The recirculation process involves the hydrolysis of the glucuronide conjugate back to the parent aglycone (in this case, 2-phenyl-2-propanol) by β-glucuronidase enzymes present in the gut microflora. The more lipophilic aglycone is then readily reabsorbed across the intestinal wall. This cycle of biliary excretion, intestinal hydrolysis, and reabsorption can lead to a second peak in the plasma concentration-time profile of the parent compound and prolong its presence in the body.

Future Research Directions and Unexplored Areas

Elucidation of Additional Metabolic Enzymes and Regulatory Mechanisms

The formation of 2-Phenyl-2-propyl glucuronide is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the detoxification and elimination of numerous compounds. nih.govedgccjournal.org The UGT1 and UGT2 families are principally involved in xenobiotic metabolism. nih.govnih.gov However, the specific UGT isoforms responsible for the glucuronidation of 2-phenyl-2-propanol (B165765) have not been exhaustively identified. Future research should focus on pinpointing the exact UGT isoforms involved and exploring the potential role of other enzyme families.

Furthermore, the regulatory mechanisms governing the expression and activity of these enzymes are not fully understood. Nuclear receptors such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) are known to regulate UGT gene expression, but their specific role in response to exposure to parent compounds of this compound is an area ripe for investigation. ingentaconnect.com Elucidating these pathways is essential for predicting potential drug-drug interactions and understanding how exposure to other xenobiotics might alter the metabolism of 2-phenyl-2-propanol.

Table 1: Key UGT Isoforms in Xenobiotic Metabolism and Potential Research Questions for this compound

UGT IsoformKnown SubstratesPotential Role in this compound FormationKey Research Question
UGT1A1 Bilirubin (B190676), SN-38 (irinotecan metabolite) nih.govPotential for metabolism due to its broad substrate specificity.What is the kinetic profile of 2-phenyl-2-propanol with UGT1A1?
UGT1A6 Small planar phenols (e.g., acetaminophen) nih.govnih.govPossible involvement due to the phenolic-like structure of the substrate.Does 2-phenyl-2-propanol competitively inhibit the glucuronidation of known UGT1A6 substrates?
UGT1A9 Propofol, mycophenolic acid nih.govA candidate for investigation based on its role in metabolizing bulky phenols.How does the activity of UGT1A9 towards 2-phenyl-2-propanol compare to its other substrates?
UGT2B7 Morphine, oxazepam nih.govA major hepatic UGT that metabolizes a wide array of drugs.What is the relative contribution of UGT2B7 to the overall formation of this compound in human liver microsomes?
UGT2B15 (S)-oxazepam mdpi.comKnown for steroid and drug metabolism. nih.govIs the expression or activity of UGT2B15 induced by exposure to 2-phenyl-2-propanol?

Investigation of Interindividual Variability in Glucuronidation of Related Compounds

Significant interindividual variability exists in drug glucuronidation, which can lead to differences in drug efficacy and toxicity. nih.gov This variability is influenced by factors such as age, sex, co-administered drugs, and genetic polymorphisms. nih.gov Genetic polymorphisms in UGT genes are a particularly important source of this variation. nih.govbohrium.com For instance, polymorphisms in the UGT1A1 gene are well-known to cause Gilbert's syndrome and affect the metabolism of several drugs. nih.govbohrium.com

Future studies should investigate the impact of genetic variations in UGT enzymes on the formation of this compound. This can be achieved through phenotype-genotype association studies using human liver microsomes. nih.gov Research has shown that variability in the glucuronidation of compounds like acetaminophen (B1664979) can be substantial, with over 15-fold variation observed in liver microsomal activities. nih.gov Similar variability, potentially reaching over 200-fold, has been seen for metabolites of benzo[a]pyrene (B130552) in human lymphocytes. oup.com Understanding this variability is key to personalized medicine and risk assessment.

Table 2: Factors Contributing to Interindividual Variability in Glucuronidation

FactorDescriptionRelevance to this compound Research
Genetic Polymorphisms Variations in the DNA sequences of UGT genes can lead to altered enzyme activity. nih.govbohrium.comIdentifying specific SNPs in UGT genes that correlate with high or low formation rates of this compound.
Age UGT expression and activity can vary significantly with age, with limited function in neonates. nih.govCharacterizing the ontogeny of the specific UGTs that metabolize 2-phenyl-2-propanol.
Sex Sex-based differences in UGT expression have been reported, such as higher UGT2B15 activity in males. nih.govmdpi.comInvestigating potential sex differences in the glucuronidation rate of 2-phenyl-2-propanol.
Enzyme Induction Exposure to certain drugs or environmental chemicals can increase the expression of UGT enzymes. nih.govDetermining if the parent compound, 2-phenyl-2-propanol, or other xenobiotics can induce the enzymes responsible for its own glucuronidation.
Disease States Liver diseases can impair glucuronidation capacity.Assessing the impact of hepatic impairment on the clearance of 2-phenyl-2-propanol via glucuronidation.

Development of Advanced In Vitro Models for Biotransformation Studies

Traditional two-dimensional (2D) cell culture systems often fail to accurately replicate the complex environment of the human liver, limiting their predictive power for drug metabolism and toxicity. nih.govresearchwithrutgers.com The development and application of advanced three-dimensional (3D) in vitro models represent a significant step forward for biotransformation studies. nih.govnih.gov

These models, which include spheroids, organoids, and microphysiological systems (MPS) or "organs-on-a-chip," offer a more physiologically relevant microenvironment. nih.govresearchwithrutgers.comfrontiersin.orgazolifesciences.com Human organoids, for example, can mimic the complex microenvironments and many physiological functions of the tissues they represent. frontiersin.orgnih.gov Liver organoids have been shown to express functional xenobiotic-metabolizing enzymes, making them valuable tools for toxicology research and drug development. frontiersin.orgnih.gov MPS can even connect multiple organ models to simulate systemic drug absorption, metabolism, and distribution. nih.govtechnologynetworks.com Future research on this compound should leverage these advanced models to gain a more accurate understanding of its formation and effects in a human-relevant context. researchwithrutgers.com

Table 3: Comparison of In Vitro Models for Biotransformation Studies

Model TypeDescriptionAdvantages for Studying this compoundLimitations
2D Cell Cultures Monolayers of immortalized cells (e.g., HepG2) or primary hepatocytes. nih.govHigh-throughput, cost-effective.Loss of liver-specific functions, lack of complex cell-cell interactions. nih.govresearchwithrutgers.com
3D Spheroids/Organoids Self-assembling 3D aggregates of primary cells or stem cells that mimic organ structure and function. frontiersin.orgazolifesciences.comnih.govMore physiologically relevant, maintain metabolic competence for longer periods, allow for patient-specific studies. nih.govfrontiersin.orgCan be complex to culture, potential for variability. nih.gov
Microphysiological Systems (MPS) "Organs-on-a-chip" that use microfluidics to create a dynamic culture environment and connect different organ models. nih.govtechnologynetworks.comAllows for the study of multi-organ interactions, pharmacokinetics, and systemic effects. nih.govtechnologynetworks.comTechnically complex, lower throughput than simpler models.

Application of Metabolomics for Comprehensive Understanding of Xenobiotic Metabolism

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides a powerful, unbiased approach to understanding the metabolic fate of xenobiotics. nih.govannualreviews.orgresearchgate.net By combining advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), with multivariate data analysis, metabolomics can identify the full spectrum of metabolites produced from a parent compound. nih.govnih.govsci-hub.box

This global approach can uncover novel or unexpected metabolic pathways that might be missed by traditional targeted analyses. nih.gov For example, metabolomics studies have successfully identified previously unknown metabolites for well-studied drugs like acetaminophen. nih.gov Applying these techniques to the study of 2-phenyl-2-propanol could provide a complete picture of its biotransformation, identifying not only this compound but also other potential phase I and phase II metabolites. This comprehensive understanding is crucial for a full assessment of the biological activity and potential toxicity of the parent compound and its metabolic products. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation of these unknown metabolites. silantes.comthermofisher.com

Q & A

Basic Research Questions

Q. How is 2-phenyl-2-propyl glucuronide identified and structurally characterized in metabolic studies?

  • Methodology : Identification typically involves liquid chromatography-mass spectrometry (LC-MS/MS) for molecular weight determination and fragmentation patterns. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly for stereochemical assignments. β-Glucuronidase hydrolysis is used to release the aglycone (e.g., 2-phenyl-2-propanol), which is compared to synthetic standards via retention time and spectral matching .
  • Key Data : In rat studies, this compound (M9) showed a molecular weight of 312 Da, with glucuronidation confirmed by neutral loss of 176 Da in MS/MS. NMR revealed two 3-proton singlets (δ 1.71 and 1.62 ppm) for methyl groups on the isopropyl side chain .

Q. What are the primary metabolic pathways leading to this compound formation?

  • Methodology : In vivo studies with isotopically labeled precursors (e.g., [14C]cumene) track metabolic fate. Liver microsomal assays assess cytochrome P450 (CYP)-mediated hydroxylation, followed by UDP-glucuronosyltransferase (UGT)-catalyzed conjugation.
  • Key Findings : Cumene undergoes CYP-mediated hydroxylation at the 2-position of the isopropyl chain, forming 2-phenyl-2-propanol, which is glucuronidated by UGT enzymes. This pathway dominates in rodents, with urinary excretion as the primary route .

Q. What analytical challenges arise when quantifying glucuronide metabolites like this compound?

  • Methodology : Reversed-phase LC struggles with polar glucuronides; hydrophilic interaction liquid chromatography (HILIC) or derivatization (e.g., acetylation) improves retention. Hydrolysis with β-glucuronidase (optimized at pH 5.0–6.0, 50 kU/mL) releases the aglycone for gas chromatography (GC) analysis .
  • Limitations : In-source dissociation of glucuronides during LC-MS/MS can cause interference; chromatographic separation (e.g., using C18 columns with acidic mobile phases) is critical to avoid false positives .

Advanced Research Questions

Q. How do interindividual variations in CYP and UGT activities influence this compound pharmacokinetics?

  • Methodology : Phenotype subjects using probe drugs (e.g., midazolam for CYP3A4, lorazepam for UGT2B7) prior to pharmacokinetic studies. Correct urinary metabolite concentrations for creatinine to account for renal function variability .
  • Data Contradictions : A study in Chinese volunteers reported large variability in diazepam metabolite excretion, partly attributed to unmeasured CYP polymorphisms and uncorrected urinary creatinine . Future studies should integrate genotyping (e.g., CYP2C19, UGT1A6) with kinetic modeling.

Q. Can this compound act as a biomarker for specific enzyme activities or toxicities?

  • Methodology : Compare glucuronide/parent compound ratios in biofluids before and after enzyme modulation (e.g., glucuronidation inhibitors like probenecid). Assess correlations with clinical endpoints (e.g., hepatotoxicity via ALT/AST levels).
  • Insights : In valproic acid studies, glucuronidation of (E)-2,4-diene VPA activated further glutathione (GSH) conjugation, suggesting glucuronides may enhance toxicity via secondary metabolic pathways. Similar mechanisms could apply to this compound .

Q. How do advanced statistical models improve flux analysis of glucuronide-enriched metabolites?

  • Methodology : Bayesian Markov chain Monte Carlo (MCMC) simulations analyze positional 2H-enrichment in glucuronides (e.g., H5/H2 ratios from 2H2O ingestion) to partition hepatic glucose production into gluconeogenesis and glycogenolysis. Operator-independent algorithms reduce bias in NMR data interpretation .
  • Application : In human studies, Bayesian analysis of glucuronide 2H NMR signals derived a glycogenolysis fraction of 1 − (H5/H2), with 50-chain MCMC simulations providing robust posterior probability distributions .

Data Contradictions and Research Gaps

  • Toxicity vs. Parent Compound : While p-cresol glucuronide was initially thought to be less toxic than p-cresol, some in vitro models show comparable cytotoxicity, highlighting the need for direct comparisons of this compound and its aglycone in relevant cell lines (e.g., HepaRG) .
  • Enzyme Induction : Chemotherapy agents (e.g., irinotecan) alter UGT activity, potentially affecting this compound levels. No studies have systematically evaluated this interaction .

Methodological Recommendations

  • Analytical Validation : Include β-glucuronidase-hydrolyzed controls to confirm glucuronide identity. Use deuterated internal standards (e.g., [2H7]-analogs) for LC-MS/MS quantification to correct matrix effects .
  • In Vitro Models**: Differentiated Caco-2 cells in perfusion-based systems (e.g., gut-on-chip) better recapitulate glucuronidation kinetics than static cultures, as shown in p-cresol glucuronide studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.